(4-(2,3-Dimethylphenyl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
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Overview
Description
Scientific Research Applications
Medicinal Chemistry Applications
This compound, due to its structural complexity, might not have direct research focused on it but shares structural similarities with compounds investigated for their interactions with various biological receptors and for their potential as therapeutic agents. For instance, compounds with piperazine and tetrahydrothiophene moieties have been explored for their affinity towards cannabinoid receptors and as antagonists or agonists in drug development.
Molecular Interactions and Pharmacophore Models : Research on compounds structurally similar to the mentioned compound, focusing on their molecular interactions with CB1 cannabinoid receptors, has developed unified pharmacophore models. These models aid in understanding how such compounds can interact with biological receptors, potentially offering insights into new therapeutic targets (Shim et al., 2002).
Antimicrobial and Antimycobacterial Activities : Derivatives of piperazine have been synthesized and evaluated for their antimicrobial properties. This research suggests potential applications of such compounds in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Patel, Agravat, & Shaikh, 2011).
Material Science Applications
Compounds with tetrahydrothiophene and piperazine moieties have also been explored in the field of material science, particularly in the synthesis of stable radicals and their applications in electronic materials.
- Synthesis and Modeling of Stable Radicals : Research into oligothiophenes bearing stable radicals has shown significant advancements in material science. These compounds exhibit stability in air and organic solvents, with potential applications in electronic materials and devices (Chahma, Riopel, & Arteca, 2021).
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, physical and chemical properties, and potential pharmacological properties. It could also involve the exploration of its potential applications in medicine, given the pharmacological properties of similar compounds .
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. It is known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It is known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It is known that piperazine derivatives can affect a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
It is known that piperazine derivatives can have a variety of effects at the molecular and cellular level due to their wide range of biological activities .
Action Environment
It is known that the efficacy of piperazine derivatives can be influenced by a variety of factors, including the specific environment in which they are used .
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-16-4-3-5-20(17(16)2)24-9-11-25(12-10-24)22(26)18-6-7-21(23-14-18)27-19-8-13-28-15-19/h3-7,14,19H,8-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSFHZZLRNZVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCSC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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